6,7-Dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dioxabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C6H10O2. It is characterized by a unique structure that includes a dioxabicyclo ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dioxabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the annulation of a new ring to an existing pyran or furan ring. This can be achieved through intramolecular cyclization of the hydroxy group at the carbenium-oxonium cation generated in the reaction . Another method involves the intramolecular nucleophilic substitution of the moiety in the α-position of the furan ring by the carboxyl group, leading to the formation of a bicyclic lactone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed using reagents like tributyltin hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the oxygen atoms in the dioxabicyclo ring system.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) or the RuCl3-NaIO4 system can be used.
Reduction: Tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane.
Substitution: Reagents like thionyl chloride (SOCl2) in the presence of pyridine can promote skeletal rearrangement.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6,7-Dioxabicyclo[3.2.1]octane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Dioxabicyclo[3.2.1]octane involves its ability to undergo ring-opening polymerization and other chemical transformations. The compound can act as a monomer in polymerization reactions, leading to the formation of polysaccharide analogues and other polymers . The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
6,7-Dioxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar structure but differs in the position of the oxygen atoms.
7,8-Dioxabicyclo[4.2.1]nonane: Another bicyclic compound with a different ring size and structure.
8,9-Dioxabicyclo[5.2.1]decane: A larger bicyclic compound with additional carbon atoms in the ring system.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51272-66-3 |
---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-6(3-1)8-7-5/h5-6H,1-4H2 |
InChI-Schlüssel |
CGPRNHALWNCCJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.